molecular formula C11H6Cl5NO3 B554695 Perchlorophenyl 5-oxo-L-prolinate CAS No. 28990-85-4

Perchlorophenyl 5-oxo-L-prolinate

Cat. No. B554695
CAS RN: 28990-85-4
M. Wt: 377.4 g/mol
InChI Key: ZKGMBAZWQLUSMW-VKHMYHEASA-N
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Description

Perchlorophenyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C11H6Cl5NO3 . It is also known by other names such as Pentachlorophenyl 5-oxo-L-prolinate and L-Proline, 5-oxo-, 2,3,4,5,6-pentachlorophenyl ester .


Molecular Structure Analysis

The molecular structure of Perchlorophenyl 5-oxo-L-prolinate is based on structures generated from information available in ECHA’s databases . The molecular weight is 377.421 .


Physical And Chemical Properties Analysis

Perchlorophenyl 5-oxo-L-prolinate has a molecular weight of 377.421 and a LogP value of 3.20 . The molecular formula is C11H6Cl5NO3 .

Scientific Research Applications

  • 5-Oxo-L-prolinase and its analogs in therapeutic applications : Compounds like L-2-oxothiazolidine-4-carboxylate, an analog of 5-oxo-L-proline, have shown potential as therapeutic agents, particularly in conditions involving the depletion of hepatic glutathione. This suggests that similar compounds could be explored for their therapeutic value (Williamson & Meister, 1981).

  • Enzymatic properties and interactions : Studies on 5-oxo-L-prolinase have detailed its catalytic properties, such as the requirement of specific ions for activity and its sensitivity to inhibitors. This information is crucial for understanding how similar compounds might interact in biological systems (van der Werf, Griffith, & Meister, 1975).

  • Potential as organocatalysts : Research indicates that derivatives of prolinates, like 5-aryl prolinates, can be effective organocatalysts in certain chemical reactions, pointing towards a possible application in synthetic chemistry (Ivantcova & Kudryavtsev, 2020).

  • Role in metabolic pathways : The role of 5-oxo-L-prolinase in the gamma-glutamyl cycle, which is involved in glutathione metabolism, highlights the potential of related compounds in influencing amino acid transport and metabolism (Weber et al., 1999).

  • Applications in biochemical modulation : Some studies suggest that analogs of 5-oxo-L-proline could be used for the biochemical modulation of glutathione levels in tumor cells, which could have therapeutic implications (Chen & Batist, 1998).

properties

IUPAC Name

(2,3,4,5,6-pentachlorophenyl) (2S)-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl5NO3/c12-5-6(13)8(15)10(9(16)7(5)14)20-11(19)3-1-2-4(18)17-3/h3H,1-2H2,(H,17,18)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGMBAZWQLUSMW-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183186
Record name Perchlorophenyl 5-oxo-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perchlorophenyl 5-oxo-L-prolinate

CAS RN

28990-85-4
Record name L-Proline, 5-oxo-, pentachlorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28990-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perchlorophenyl 5-oxo-L-prolinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028990854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perchlorophenyl 5-oxo-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perchlorophenyl 5-oxo-L-prolinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Wang, Z Wang, J Chen, W Liu - Environmental Science & …, 2022 - ACS Publications
In silico models for screening environmentally persistent, bio-accumulative, and toxic (PBT) substances are necessary for sound management of chemicals. Due to the complex structure…
Number of citations: 17 pubs.acs.org

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